molecular formula C16H15FN4O2S B6527779 N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide CAS No. 1019103-73-1

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide

Cat. No.: B6527779
CAS No.: 1019103-73-1
M. Wt: 346.4 g/mol
InChI Key: GNCOMCXHZFWCJV-UHFFFAOYSA-N
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Description

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide is a heterocyclic organic compound featuring a thiazole ring linked to a pyrazole core, with a 4-fluorophenyl substituent on the thiazole and a 2-methoxyacetamide group on the pyrazole. This structural architecture is common in medicinal chemistry, as thiazole and pyrazole rings are known for their roles in modulating biological activity, such as antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-10-7-14(19-15(22)8-23-2)21(20-10)16-18-13(9-24-16)11-3-5-12(17)6-4-11/h3-7,9H,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCOMCXHZFWCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Key Substituents Biological Implications Reference
Target Compound : N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide C₁₉H₁₈FN₃O₂S - 4-Fluorophenyl (thiazole)
- 2-Methoxyacetamide (pyrazole)
Enhanced solubility due to methoxy; potential antimicrobial/anti-inflammatory activity
2-Ethoxy-N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide C₂₀H₂₂N₄O₂S - 4-Ethoxyphenyl (thiazole)
- 2-Ethoxyacetamide (pyrazole)
Increased lipophilicity and slower metabolism due to ethoxy groups
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide C₂₃H₂₁FN₄O₂S - 4-Ethoxyphenyl (thiazole)
- 4-Fluorophenylacetamide (pyrazole)
Dual electron-withdrawing groups may enhance target binding but reduce solubility
N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide C₂₄H₂₅FN₄OS - Adamantane-1-carboxamide (pyrazole) High lipophilicity improves membrane permeability; potential CNS activity
N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide C₁₈H₁₃FN₄O₂S - Furan-2-carboxamide (pyrazole) Heteroaromatic furan may alter metabolic pathways and electronic properties
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide C₂₁H₁₆FN₅O₃S - 4-Methyl-3-nitrobenzamide (pyrazole) Nitro group increases reactivity but may reduce stability

Key Observations from Structural Comparisons

Substituent Effects on Solubility and Metabolism :

  • The methoxy group in the target compound likely offers better aqueous solubility compared to ethoxy analogs (e.g., ), which have higher lipophilicity and slower hepatic clearance .
  • Adamantane () and furan () substituents introduce steric bulk and heteroaromaticity, respectively, which may influence blood-brain barrier penetration and cytochrome P450 interactions .

Electronic and Binding Properties: The 4-fluorophenyl group is conserved across analogs for its electron-withdrawing effects, which stabilize interactions with hydrophobic enzyme pockets .

Biological Activity Trends :

  • Compounds with adamantane () are hypothesized to target neurological disorders due to enhanced lipophilicity, whereas furan-containing derivatives () may exhibit unique antimicrobial activity via heterocyclic interactions .
  • The target compound’s methoxyacetamide group balances solubility and metabolic stability, making it a candidate for oral drug development .

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